7-Methoxy-3-phenylisoquinolin-1(2H)-one
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Overview
Description
7-Methoxy-3-phenylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. The presence of a methoxy group at the 7th position and a phenyl group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-phenylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of isoquinoline N-amides, which are prepared by previously reported procedures . The reaction involves the use of catalysts and bases, and is often carried out under nitrogen atmosphere to prevent unwanted side reactions. The reaction mixture is then purified by flash chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-phenylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for creating derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinolines.
Scientific Research Applications
7-Methoxy-3-phenylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Phenylisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.
7-Methoxyisoquinolin-1(2H)-one: Lacks the phenyl group at the 3rd position.
7-Methoxy-3-methylisoquinolin-1(2H)-one: Has a methyl group instead of a phenyl group at the 3rd position.
Uniqueness: The presence of both the methoxy group at the 7th position and the phenyl group at the 3rd position makes 7-Methoxy-3-phenylisoquinolin-1(2H)-one unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
62265-91-2 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-methoxy-3-phenyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-19-13-8-7-12-9-15(11-5-3-2-4-6-11)17-16(18)14(12)10-13/h2-10H,1H3,(H,17,18) |
InChI Key |
QXPFHKSOCALRAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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